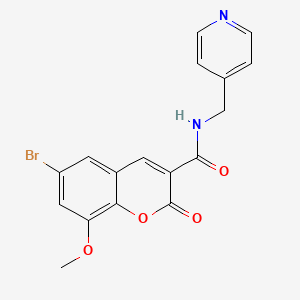

6-bromo-8-methoxy-2-oxo-N-(pyridin-4-ylmethyl)-2H-chromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of chromene derivatives involves multiple steps, including condensation, cyclization, and substitution reactions. For instance, derivatives similar to the target compound have been synthesized through reactions involving key intermediates such as 4-oxo-4H-chromene-2-carboxamide derivatives and specific substitutions to introduce bromo and methoxy groups (Thimm et al., 2013).

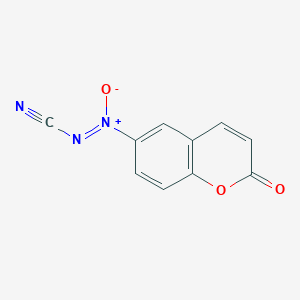

Molecular Structure Analysis

The molecular structure of chromene derivatives is characterized by the presence of a chromene core, with various functional groups attached that significantly influence the compound's properties. X-ray crystallography and spectroscopic methods, including FTIR, NMR, and UV-visible spectroscopy, are typically employed to elucidate the structure of these compounds. For example, studies on similar chromene compounds have revealed structures with anti-rotamer conformations around the C-N bond, and the orientation of amide and methoxy groups affecting the overall molecular geometry (Reis et al., 2013).

Chemical Reactions and Properties

Chromene derivatives participate in various chemical reactions, including nucleophilic substitutions, which are pivotal for introducing different functional groups. These reactions are influenced by the electron-donating or withdrawing nature of the substituents, which can be leveraged to synthesize specific target compounds with desired properties.

Physical Properties Analysis

The physical properties of chromene derivatives, such as solubility, melting point, and crystallinity, depend on the nature and position of the substituents on the chromene core. For instance, the introduction of bromo and methoxy groups can affect the compound's hydrophobicity, impacting its solubility in different solvents.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are significantly influenced by the compound's molecular structure. The presence of electron-withdrawing or donating groups affects the compound's nucleophilic and electrophilic sites, dictating its participation in chemical reactions. Detailed computational and spectroscopic analyses can provide insights into these properties, as demonstrated in studies on similar compounds (Evecen & Tanak, 2016).

Applications De Recherche Scientifique

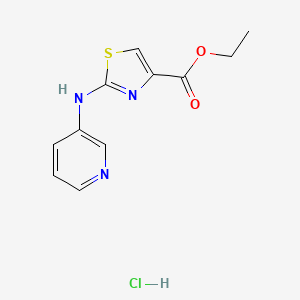

Structural Characterization and Synthesis

Scientific studies have explored the synthesis and structural characterization of chromene derivatives, providing a foundation for understanding the chemical and physical properties of 6-bromo-8-methoxy-2-oxo-N-(pyridin-4-ylmethyl)-2H-chromene-3-carboxamide. For instance, Reis et al. (2013) detailed the crystallization and structural details of similar chromene compounds, highlighting the diverse polymorphic forms these compounds can exhibit and their anti-rotamer conformation, which could be relevant for understanding the structural aspects of the target compound (Reis et al., 2013).

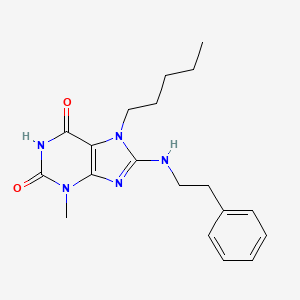

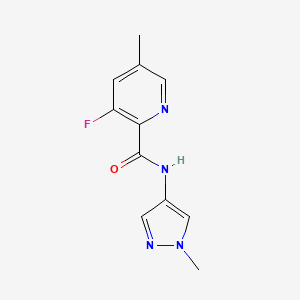

Pharmaceutical Research Applications

A significant area of research has been the exploration of chromene derivatives as pharmaceutical agents. Thimm et al. (2013) investigated the use of a closely related compound as a potent and selective agonist for the GPR35 receptor, demonstrating the potential therapeutic applications of chromene derivatives in treating conditions associated with this receptor. The study's findings on the synthesis, radiolabeling, and pharmacological evaluation provide insights into the drug development process for targeting G protein-coupled receptors (Thimm et al., 2013).

Fluorescence and Photophysical Properties

Chromene derivatives have been studied for their fluorescence and photophysical properties, which are critical for applications in material science and as fluorescent markers in biological research. Shi et al. (2017) synthesized and characterized benzo[c]coumarin carboxylic acids, including derivatives with structural similarities to the target compound, and investigated their fluorescence properties in various states. This research points to the potential use of chromene derivatives in developing new fluorescent materials or probes (Shi et al., 2017).

Material Science Applications

In material science, chromene derivatives have been utilized in the synthesis of polymers with unique properties. Nechifor (2009) explored the incorporation of coumarin chromophores into aromatic polyamides, demonstrating how the photophysical properties of chromene derivatives can enhance the functionality of polymeric materials. This research could provide a basis for integrating 6-bromo-8-methoxy-2-oxo-N-(pyridin-4-ylmethyl)-2H-chromene-3-carboxamide into advanced materials with specific optical or electronic properties (Nechifor, 2009).

Propriétés

IUPAC Name |

6-bromo-8-methoxy-2-oxo-N-(pyridin-4-ylmethyl)chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrN2O4/c1-23-14-8-12(18)6-11-7-13(17(22)24-15(11)14)16(21)20-9-10-2-4-19-5-3-10/h2-8H,9H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHZVBCRSWBNEEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)NCC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-({[(Tert-butoxy)carbonyl]amino}methyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B2484854.png)

![2-(4-methoxyphenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2484858.png)

![N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2484860.png)

![3-chloro-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2484870.png)

![Methyl 3-[7-(4-chlorophenyl)-8-cyano[1,2,4]triazolo[1,5-a]pyridin-2-yl]propanoate](/img/structure/B2484875.png)

![3-Methyl-5-[[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2484876.png)